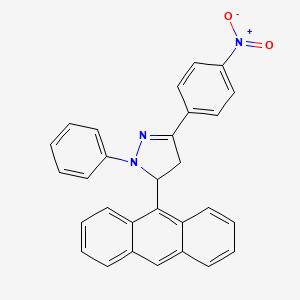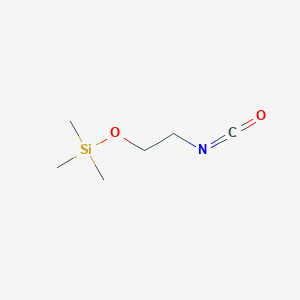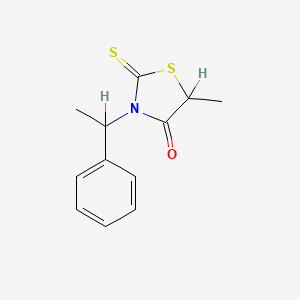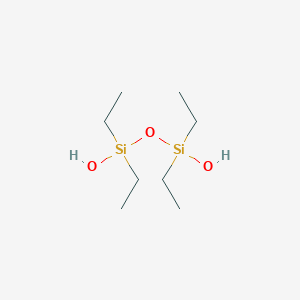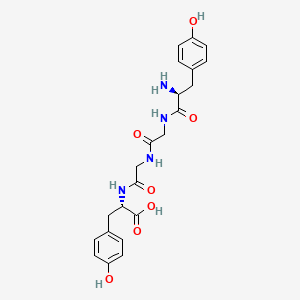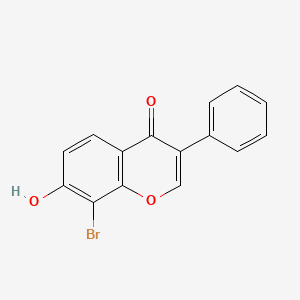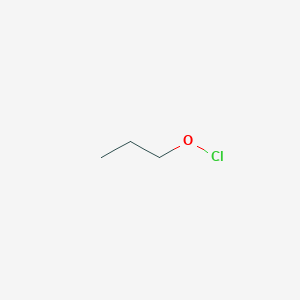
Benzene, methoxymethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, methoxymethyl- (also known as α-Methoxytoluene or Benzyl methyl ether) is an organic compound with the molecular formula C₈H₁₀O and a molecular weight of 122.1644 g/mol . It is a derivative of benzene where a methoxymethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, methoxymethyl- can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium methoxide in methanol. The reaction proceeds as follows:
C6H5CH2Cl+NaOCH3→C6H5CH2OCH3+NaCl
This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, benzene, methoxymethyl- is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperatures are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, methoxymethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and other oxidation products.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene, bromobenzene.
Scientific Research Applications
Benzene, methoxymethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzene, methoxymethyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to benzaldehyde through the action of oxidizing agents. In reduction reactions, it is converted to benzyl alcohol by reducing agents. In substitution reactions, the methoxymethyl group can be replaced by other functional groups through electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
Benzyl methyl ether: Similar structure but with a different functional group.
Methoxytoluene: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
Benzene, methoxymethyl- is unique due to its specific substitution pattern and the presence of the methoxymethyl group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
CAS No. |
26897-24-5 |
|---|---|
Molecular Formula |
C24H30O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-methoxy-2-methylbenzene;1-methoxy-3-methylbenzene;1-methoxy-4-methylbenzene |
InChI |
InChI=1S/3C8H10O/c1-7-3-5-8(9-2)6-4-7;1-7-4-3-5-8(6-7)9-2;1-7-5-3-4-6-8(7)9-2/h3*3-6H,1-2H3 |
InChI Key |
NXZAREXCPNRORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC.CC1=CC(=CC=C1)OC.CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


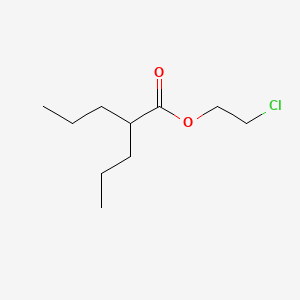
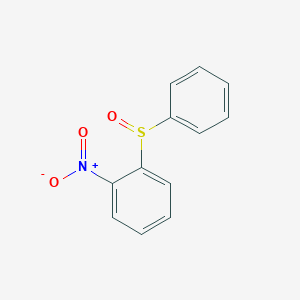

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
